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heat shock factor, yeast - 135844-13-2

heat shock factor, yeast

Catalog Number: EVT-1522259
CAS Number: 135844-13-2
Molecular Formula: C15H13N5O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The yeast heat shock factor, specifically the heat shock transcription factor from Saccharomyces cerevisiae, plays a crucial role in the cellular response to stress conditions, particularly elevated temperatures. This protein is essential for regulating the expression of heat shock proteins, which assist in protein folding and protection against damage caused by stressors such as heat and oxidative stress. The primary function of the yeast heat shock factor is to bind to specific DNA sequences known as heat shock elements, thereby activating the transcription of genes that encode for heat shock proteins.

Source

The yeast heat shock factor is primarily derived from the yeast species Saccharomyces cerevisiae, a model organism widely used in molecular and cellular biology. The gene encoding the yeast heat shock factor has been cloned and characterized, revealing its essential nature for growth at normal temperatures and under stress conditions.

Classification

The yeast heat shock factor is classified as a transcription factor, specifically categorized under the family of heat shock factors. It is characterized by its ability to bind to DNA and regulate gene expression in response to thermal and other environmental stresses.

Synthesis Analysis

Methods

The synthesis of the yeast heat shock factor involves transcription from its corresponding gene, followed by translation into a polypeptide chain. Various experimental techniques have been employed to study this process:

  • Cloning and Sequencing: The gene encoding the yeast heat shock factor has been cloned, allowing for detailed sequence analysis and functional studies.
  • Mutational Analysis: Site-directed mutagenesis has been used to investigate specific amino acid residues critical for the protein's function and stability.
  • In Vitro Studies: Purified yeast heat shock factor can be subjected to in vitro conditions to observe conformational changes induced by temperature or reactive oxygen species.

Technical Details

The yeast heat shock factor undergoes post-translational modifications that affect its activity and stability. For instance, phosphorylation events can modulate its ability to bind DNA and interact with other proteins involved in the stress response.

Molecular Structure Analysis

Structure

The structure of the yeast heat shock factor consists of several key domains:

  • DNA Binding Domain: This region is responsible for recognizing and binding to heat shock elements in target gene promoters.
  • Activation Domain: This domain facilitates interaction with transcriptional machinery, promoting the recruitment of RNA polymerase II.
  • Regulatory Domains: These regions are involved in sensing stress signals and mediating conformational changes.

Data

Structural studies using techniques such as X-ray crystallography have provided insights into the three-dimensional configuration of the protein, revealing how it interacts with DNA and other regulatory proteins.

Chemical Reactions Analysis

Reactions

The activation of the yeast heat shock factor involves several biochemical reactions:

  • Conformational Changes: Upon exposure to elevated temperatures or oxidative stress, the protein undergoes a conformational shift that enhances its DNA-binding affinity.
  • Protein-Protein Interactions: The yeast heat shock factor interacts with various chaperones, such as Hsp70, which assist in stabilizing unfolded proteins during stress conditions.

Technical Details

Experimental approaches such as electrophoretic mobility shift assays (EMSAs) are commonly used to study these interactions, allowing researchers to visualize the binding dynamics between the heat shock factor and its target DNA sequences.

Mechanism of Action

Process

The mechanism of action of the yeast heat shock factor involves several steps:

  1. Stress Detection: The protein senses environmental stressors (e.g., increased temperature).
  2. Conformational Activation: Stress leads to a conformational change that activates the transcription factor.
  3. DNA Binding: The activated form binds to heat shock elements in target gene promoters.
  4. Transcription Activation: This binding recruits RNA polymerase II and other transcriptional co-factors, leading to increased expression of heat shock proteins.

Data

Research indicates that this mechanism is tightly regulated by feedback loops involving chaperones, which can influence the activity of the yeast heat shock factor based on cellular conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of the yeast heat shock factor varies depending on post-translational modifications but is generally around 70 kDa.
  • Solubility: It is soluble in aqueous buffers at physiological pH but may aggregate under extreme conditions.

Chemical Properties

  • Stability: The protein exhibits stability at physiological temperatures but can denature under extreme thermal or oxidative stress.
  • Reactivity: The presence of reactive thiol groups makes it susceptible to modifications by reactive oxygen species.

Relevant Data or Analyses

Applications

Scientific Uses

The yeast heat shock factor serves as a model for understanding stress responses across various organisms due to its evolutionary conservation. Applications include:

  • Gene Regulation Studies: Investigating how transcription factors like the yeast heat shock factor regulate gene expression during stress.
  • Biotechnology: Utilizing engineered strains of Saccharomyces cerevisiae with modified heat shock factors for improved production processes in fermentation industries.
  • Disease Research: Studying how dysregulation of similar factors in higher organisms may contribute to diseases related to protein misfolding and aggregation.

Research on the yeast heat shock factor continues to provide valuable insights into cellular stress responses and their implications for health and disease management.

Introduction to Heat Shock Factor (HSF) in Yeast

Evolutionary Conservation of HSF Across Eukaryotes

Hsf1 belongs to a family of transcription factors conserved from fungi to humans, all characterized by a DNA-binding domain (DBD) that recognizes heat shock elements (HSEs) in target gene promoters. These HSEs consist of inverted repeats of the pentameric sequence "nGAAn" [2] [7]. Despite shared DNA-binding specificity, structural and regulatory differences exist:

  • Trimerization Mechanism: Mammalian HSF1 transitions from a monomeric to trimeric state upon stress, enabling nuclear translocation and DNA binding. In contrast, yeast Hsf1 is constitutively trimerized even under non-stress conditions, allowing rapid HSE binding [1] [7].
  • Activation Domains: Yeast Hsf1 possesses two transactivation domains (N-terminal/NTA and C-terminal/CTA), while mammalian HSF1 has only one [1].
  • Redox Sensitivity: Mammalian HSF1 activation involves reversible disulfide bond formation in response to heat and oxidants. Yeast Hsf1 lacks redox-sensitive cysteines and instead relies on oxygen and superoxide levels as key regulators [1] [2].

Table 1: Key Characteristics of HSF Across Eukaryotes

FeatureS. cerevisiae (Yeast)Mammals
HSF IsoformsSingle (Hsf1)Multiple (HSF1, HSF2, etc.)
Basal OligomerizationConstitutively trimericMonomeric (HSF1)
Transactivation DomainsTwo (NTA, CTA)One
Redox RegulationIndirect (O₂/superoxide)Direct (disulfide bonds)
Major RepressorsHsp70, Hsp90Hsp90, Hsp70

Role of HSF1 in Saccharomyces cerevisiae Proteostasis

Activation Mechanisms

Yeast Hsf1 activation is triggered by diverse proteotoxic stressors, including heat shock (HS), ethanol (ES), and oxidative agents (e.g., diamide, menadione). Activation involves:

  • Chaperone Release: Under non-stress conditions, Hsf1 is sequestered by Hsp70 and its co-chaperone Sis1. Stress-induced protein misfolding titrates chaperones, liberating Hsf1 [6] [7].
  • Post-Translational Modifications (PTMs):
  • Phosphorylation: Stress triggers hyperphosphorylation, enhancing DNA binding and transactivation. Oxidative stress induces phosphorylation via the cAMP-dependent protein kinase (PKA) pathway [2].
  • Sumoylation: Phosphorylation at S303 promotes sumoylation at K298, repressing Hsf1 during recovery [5].
  • Biomolecular Condensate Formation: During stress, Hsf1 forms nuclear condensates—membrane-less compartments concentrating transcription machinery. These structures exhibit stimulus-specific kinetics:
  • Heat shock (39°C): Condensates form within 2.5–10 min and dissolve within 1 hr.
  • Ethanol stress (8.5%): Condensates form rapidly but persist for hours, preceding transcriptional activation [4] [7].

Genomic Restructuring

Hsf1 drives large-scale 3D genome reorganization:

  • Chromosomal Interactions: Dispersed Hsf1 target genes coalesce into transcription hubs via interchromosomal interactions. Under ethanol stress, these interactions peak within 10–20 min but dissipate before maximal transcription [7].
  • Chromatin Remodeling: Heat shock induces rapid histone eviction at target loci, facilitating transcription. Ethanol stress initially increases nucleosome occupancy, delaying transcription despite early condensate formation [7].

Target Gene Regulation

Hsf1 directly regulates ~50 genes encoding:

  • Molecular Chaperones: HSP82 (Hsp90), HSC82 (Hsp90 constitutively expressed), HSP104 (protein disaggregase), SSA1 (Hsp70) [1] [7].
  • Proteostasis Network Components: Co-chaperones (e.g., SIS1), ubiquitin-proteasome subunits, and antioxidant enzymes (e.g., CUP1, metallothionein) [2] [4].
  • Cell Integrity Factors: SLT2 (MAP kinase) and RLM1 (transcription factor), linking proteostasis to cell wall remodeling [1].

Table 2: Major Functional Classes of Hsf1 Target Genes in Yeast

Functional ClassKey GenesRole in Proteostasis
Hsp90 ChaperonesHSP82, HSC82Client protein folding; Slt2 activation
Hsp70 ChaperonesSSA1, SSA3Substrate binding; Hsf1 repression
DisaggregasesHSP104Dissolution of protein aggregates
Oxidative DefenseCUP1, ERO1Metal detoxification; ER redox control
Cell IntegritySLT2, RLM1Reinforce cell wall under stress

Regulatory Feedback Loops

Hsf1 activity is autoregulated through negative feedback:

  • Induced Hsp70 binds Hsf1, promoting its inactivation.
  • Hsp90 stabilizes client kinases (e.g., Slt2) essential for HSR amplification. Loss of the Hsf1 C-terminal domain reduces Hsp90 expression, compromising Slt2 activation and high-temperature growth [1].
  • The TORC1-Sch9 pathway (ortholog of mammalian S6K) modulates Hsf1 activity, with rapamycin inhibiting Hsf1 activation [8].

Significance of Yeast as a Model for HSF Studies

Genetic Tractability

Yeast permits precise manipulation of Hsf1 and its regulators:

  • Domain deletion studies revealed the C-terminal domain (residues 583–833) is essential for:
  • High-temperature growth (>35°C)
  • HSP82/HSC82 induction
  • Slt2 kinase activation [1].
  • Humanized yeast models express human HSF1 to dissect regulatory mechanisms (e.g., S303 phosphorylation represses trimerization in both systems) [5].

Uncovering Conserved Regulatory Principles

Key discoveries in yeast informed mammalian HSF1 biology:

  • Chaperone Interactions: Hsp70-Hsf1 repression mechanisms identified in yeast apply to mammalian systems [6].
  • Kinase Cross-Talk: Yeast Slt2 (ortholog of human ERK) phosphorylates human HSF1 at S303 independently of priming at S307, challenging prior models [5].
  • Stress-Specific Responses: Ethanol stress studies revealed stimulus-specific kinetic decoupling of condensate formation, genome restructuring, and transcription—a paradigm applicable to mammalian stress responses [7].

Drug Discovery Platform

Yeast screens identify modulators of HSF activity:

  • Rapamycin inhibits yeast Hsf1 via TORC1-Sch9, informing combinatorial cancer therapies targeting Hsp90 and HSF1 [8].
  • Hsp90 inhibitors (e.g., radicicol) activate Hsf1 in yeast, mirroring effects in human cells [8].

Table 3: Key Insights from Yeast Hsf1 Studies

Study ApproachFindingConservation in Mammals
C-terminal domain deletionLoss abrogates Hsp90 expression and Slt2 activationHSF1 C-terminal repressor domain identified
Human HSF1 expressionS303 phosphorylation inhibits trimerizationConfirmed in human cells
Ethanol vs. heat stressCondensates form before transcription in ESStimulus-specific kinetics observed
TORC1 inhibitionRapamycin blocks Hsf1 activationmTOR-HSF1 link confirmed

Compound Names

Heat Shock Factor, Yeast; Hsf1; HSF; Heat Shock Transcription Factor.

Properties

CAS Number

135844-13-2

Product Name

heat shock factor, yeast

Molecular Formula

C15H13N5O4

Synonyms

heat shock factor, yeast

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